Home > Products > Screening Compounds P72651 > (4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone - 1021115-06-9

(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Catalog Number: EVT-2497058
CAS Number: 1021115-06-9
Molecular Formula: C21H19F3N6O
Molecular Weight: 428.419
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

RN486 (6-Cyclopropyl-8-fluoro-2-(2-hydroxymethyl-3-{1-methyl-5-[5-(4-methyl-piperazin-1-yl)-pyridin-2-ylamino]-6-oxo-1,6-dihydro-pyridin-3-yl}-phenyl)-2H-isoquinolin-1-one)

Compound Description: RN486 is a potent and selective Bruton's tyrosine kinase (Btk) inhibitor. [] It exhibits strong functional activity in human cell-based assays, inhibiting immune responses triggered by various receptors. [, ] Studies demonstrate its effectiveness in preventing type I and type III hypersensitivity responses and reducing joint and systemic inflammation in animal models of rheumatoid arthritis. []

4-(4-Methyl-piperazin-1-ylmethyl)-N-[6-methyl-5-(4-pyridin-3-yl-pyrimidin-2-ylamino)-pyridin-3-yl]-3-trifluoromethyl-benzamide (Flumatinib)

Compound Description: Flumatinib (HH-GV678) is another tyrosine kinase inhibitor being investigated for the treatment of chronic myelogenous leukemia (CML). [] Its metabolism involves N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, with the hydrolytic products being the major metabolites in humans. []

4-(4-Methyl-piperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (Imatinib)

Compound Description: Imatinib is a well-known tyrosine kinase inhibitor used in the treatment of various cancers, notably chronic myelogenous leukemia. [, ] It targets specific tyrosine kinases, including PDGF-R, BCR-ABL, and c-Kit. []

(S)-(2-fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 29)

Compound Description: Compound 29 is a P2X7 antagonist identified through a novel dipolar cycloaddition reaction to access challenging chiral 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine derivatives. [] It exhibits robust P2X7 receptor occupancy in rats at low doses. []

(S)-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 35)

Compound Description: Compound 35 is another P2X7 antagonist with notable solubility and good preclinical tolerability. [] It was selected as a clinical candidate for phase I trials due to its promising profile. []

Overview

The compound (4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its molecular formula is C21H19F3N6OC_{21}H_{19}F_{3}N_{6}O, and it has a molecular weight of approximately 428.419 g/mol. This compound is classified as a heterocyclic compound, characterized by the presence of multiple functional groups that suggest diverse biological activities and applications in pharmacology.

Source

This compound has been studied for its biological activity, particularly against Mycobacterium tuberculosis and has shown promise in various therapeutic areas, including oncology and neurology. It is available for research purposes from chemical suppliers such as BenchChem and PubChem, where detailed data about its structure and properties can be found .

Synthesis Analysis

Methods

The synthesis of this compound typically involves several key steps, including the formation of the piperazine ring and the introduction of the pyridazine and trifluoromethyl groups. One reported method involves the base-promoted annulation of pyridinium ylides with trifluoroacetyl diazoester, which allows for the creation of highly functionalized pyridazine derivatives without the use of heavy metal catalysts .

Technical Details

  1. Starting Materials: The synthesis begins with readily available pyridine derivatives.
  2. Reagents: Trifluoroacetyl diazoester serves as a critical reagent in the annulation process.
  3. Reaction Conditions: The reactions are typically carried out under controlled temperature and pH to optimize yield and selectivity.
Molecular Structure Analysis

Structure

The molecular structure of (4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone features:

  • Piperazine moiety: A six-membered ring containing two nitrogen atoms.
  • Pyridazine ring: A five-membered ring with two adjacent nitrogen atoms.
  • Trifluoromethyl group: A functional group that enhances lipophilicity and biological activity.

Data

The compound's structural data can be represented as follows:

PropertyValue
Molecular FormulaC21H19F3N6OC_{21}H_{19}F_{3}N_{6}O
Molecular Weight428.419 g/mol
InChIInChI=1S/C21H19F3N6O/c22-21(23,24)...
Canonical SMILESC1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)C4=CC=CC=C4C(F)(F)F

This data provides insights into the compound's potential interactions with biological targets.

Chemical Reactions Analysis

Reactions

The compound has been evaluated for its reactivity in various chemical environments, particularly its interaction with biological targets such as enzymes and receptors. Notably, it exhibits significant activity against Mycobacterium tuberculosis H37Ra, indicating its potential as an anti-tubercular agent .

Technical Details

  1. Inhibition Studies: The compound's efficacy has been quantified through IC50 values, with some derivatives showing values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis.
  2. Mechanistic Insights: Understanding how this compound interacts at a molecular level is crucial for its development as a therapeutic agent.
Mechanism of Action

Process

The mechanism by which (4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone exerts its effects involves selective binding to specific targets within microbial cells.

Data

  1. Target Interaction: The primary target is believed to be enzymes critical for bacterial survival.
  2. Pharmacokinetics: The compound demonstrates sufficient bioavailability to effectively reach its target sites within the body.
Physical and Chemical Properties Analysis

Physical Properties

The physical properties of this compound include:

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents, which aids in its application in various assays.

Chemical Properties

Key chemical properties include:

  • Stability: The compound shows stability under standard laboratory conditions but may be sensitive to light or moisture.
  • Reactivity: Exhibits reactivity typical of compounds containing trifluoromethyl groups, which can participate in nucleophilic substitutions.
Applications

This compound has several scientific applications:

  1. Medicinal Chemistry: Investigated for its potential as an anti-tubercular agent and for other therapeutic uses related to cancer and neurological disorders.
  2. Pharmacological Research: Used in studies aimed at understanding drug-receptor interactions and developing new therapeutic agents.

Properties

CAS Number

1021115-06-9

Product Name

(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

IUPAC Name

[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone

Molecular Formula

C21H19F3N6O

Molecular Weight

428.419

InChI

InChI=1S/C21H19F3N6O/c22-21(23,24)16-6-2-1-5-15(16)20(31)30-13-11-29(12-14-30)19-9-8-18(27-28-19)26-17-7-3-4-10-25-17/h1-10H,11-14H2,(H,25,26,27)

InChI Key

YCLZQYFSDOBUNA-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)C4=CC=CC=C4C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.